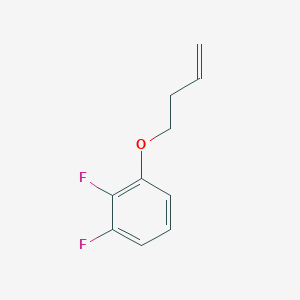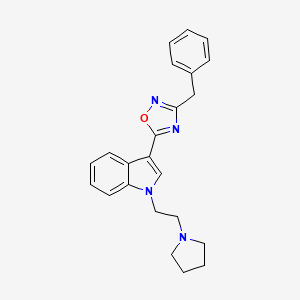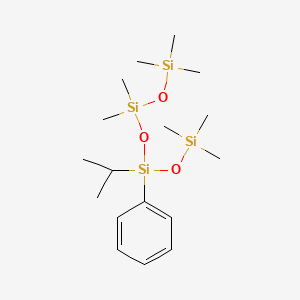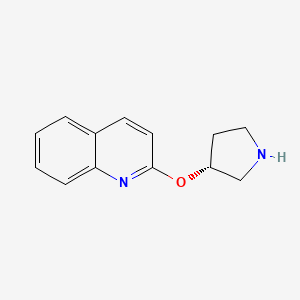
Adenosine,cytidylyl-(3'(R)5')-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine,cytidylyl-(3’®5’)- is a dinucleoside monophosphate composed of adenosine and cytidine linked by a phosphodiester bond between the 3’ hydroxyl group of adenosine and the 5’ hydroxyl group of cytidine. This compound is known for its role in various biochemical processes and its structural significance in nucleic acid research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of adenosine,cytidylyl-(3’®5’)- typically involves the coupling of adenosine and cytidine nucleotides. One common method is the use of phosphoramidite chemistry, where protected nucleosides are sequentially coupled and then deprotected to yield the desired dinucleotide . The reaction conditions often include the use of activating agents such as tetrazole and solvents like acetonitrile.
Industrial Production Methods
Industrial production of adenosine,cytidylyl-(3’®5’)- may involve large-scale enzymatic synthesis using nucleotidyl transferases. These enzymes facilitate the transfer of nucleotide residues to form the phosphodiester bond under controlled conditions, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine,cytidylyl-(3’®5’)- undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis reactions, catalyzed by ribonucleases, cleave the phosphodiester bond, yielding adenosine and cytidine monophosphates .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using ribonucleases.
Oxidation: Mild oxidizing agents can be used to modify the nucleobases.
Substitution: Chemical modifications can be introduced using specific reagents to alter the nucleobases or the sugar moiety.
Major Products
The major products of these reactions include adenosine monophosphate (AMP) and cytidine monophosphate (CMP), along with various modified nucleotides depending on the specific reaction conditions .
Applications De Recherche Scientifique
Adenosine,cytidylyl-(3’®5’)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of adenosine,cytidylyl-(3’®5’)- involves its interaction with specific enzymes and receptors. It acts as a substrate for ribonucleases, which cleave the phosphodiester bond, leading to the release of adenosine and cytidine monophosphates . These products can then participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uridylyl-(3’®5’)-adenosine: Similar structure but contains uridine instead of cytidine.
Cytidylyl-(3’®5’)-cytidylyl-(3’®5’)-adenosine: A trinucleotide with an additional cytidine residue.
Uniqueness
Adenosine,cytidylyl-(3’®5’)- is unique due to its specific base pairing and structural configuration, which allows it to form distinct helical structures and interact with various enzymes in a specific manner . This uniqueness makes it a valuable tool in nucleic acid research and biochemical studies.
Propriétés
Formule moléculaire |
C19H24N8O11P- |
|---|---|
Poids moléculaire |
571.4 g/mol |
Nom IUPAC |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1 |
Clé InChI |
UPESFRSOPRIEII-UHFFFAOYSA-M |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[(Propan-2-yl)oxy]phenoxy}aniline](/img/structure/B12064946.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)

![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)









